molecular formula C32H28BrNO10S3 B11031053 Tetramethyl 6'-[(4-bromophenyl)carbonyl]-7'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Tetramethyl 6'-[(4-bromophenyl)carbonyl]-7'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11031053
M. Wt: 762.7 g/mol
InChI Key: LAEDQAXHUDDNBC-UHFFFAOYSA-N
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Description

Tetramethyl 6’-[(4-bromophenyl)carbonyl]-7’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 6’-[(4-bromophenyl)carbonyl]-7’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core quinoline structure, followed by the introduction of the spiro and dithiole groups. The final steps involve the addition of the bromophenylcarbonyl and methoxy groups, as well as the esterification to form the tetracarboxylate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 6’-[(4-bromophenyl)carbonyl]-7’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions could produce a variety of bromophenyl derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methods.

    Biology: The compound’s ability to interact with biological molecules makes it a potential candidate for drug development and other biomedical applications.

    Medicine: Research into the compound’s biological activity could lead to the development of new therapeutic agents for treating various diseases.

    Industry: The compound’s unique properties could be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which Tetramethyl 6’-[(4-bromophenyl)carbonyl]-7’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. These interactions can modulate the activity of the target molecules, leading to changes in cellular processes and biological outcomes.

Comparison with Similar Compounds

Tetramethyl 6’-[(4-bromophenyl)carbonyl]-7’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can be compared with other similar compounds, such as:

  • Tetramethyl 6’-[(4-chlorophenyl)carbonyl]-7’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate
  • Tetramethyl 6’-[(4-fluorophenyl)carbonyl]-7’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate

These compounds share a similar core structure but differ in the substituents on the phenyl group

Conclusion

Tetramethyl 6’-[(4-bromophenyl)carbonyl]-7’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a fascinating compound with a wide range of potential applications in scientific research and industry. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers alike. Further studies are needed to fully understand its mechanism of action and to explore its full potential.

Properties

Molecular Formula

C32H28BrNO10S3

Molecular Weight

762.7 g/mol

IUPAC Name

tetramethyl 6'-(4-bromobenzoyl)-7'-methoxy-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C32H28BrNO10S3/c1-31(2)25-19(17-9-8-10-18(40-3)21(17)34(31)26(35)15-11-13-16(33)14-12-15)32(20(27(36)41-4)22(45-25)28(37)42-5)46-23(29(38)43-6)24(47-32)30(39)44-7/h8-14H,1-7H3

InChI Key

LAEDQAXHUDDNBC-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=C(N1C(=O)C4=CC=C(C=C4)Br)C(=CC=C3)OC)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C

Origin of Product

United States

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